molecular formula C9H10N2O4 B13024627 3-Hydroxy-2-(nicotinamido)propanoic acid

3-Hydroxy-2-(nicotinamido)propanoic acid

Cat. No.: B13024627
M. Wt: 210.19 g/mol
InChI Key: HJBUTDLCDXXOPE-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(nicotinamido)propanoic acid (HNPA) is a structurally unique compound derived from L-serine, featuring a nicotinamide (pyridine-3-carboxamide) moiety linked to a hydroxypropanoic acid backbone . Its synthesis involves the modification of L-serine, followed by incorporation into mesoporous silica frameworks such as MCM-41. When complexed with terbium ions (Tb³⁺), HNPA forms luminescent materials (e.g., Tb-L-MCM-41), which exhibit characteristic Tb³⁺ emission and altered mesoporous properties, including reduced surface area and pore volume . These properties make HNPA valuable in materials science, particularly for designing light-emitting devices or sensors.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-hydroxy-2-(pyridine-3-carbonylamino)propanoic acid

InChI

InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-2-1-3-10-4-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15)

InChI Key

HJBUTDLCDXXOPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for the preparation of 3-Hydroxy-2-(nicotinamido)propanoic acid are not readily available in the literature.
  • Industrial production methods remain scarce, and further research is needed to establish efficient and scalable synthesis routes.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are yet to be fully documented.
    • Detailed studies on the major products formed from these reactions are also lacking.
  • Scientific Research Applications

      Chemistry: Investigating its reactivity and potential as a building block for other compounds.

      Biology: Exploring its interactions with biological molecules, such as enzymes or receptors.

      Medicine: Assessing its pharmacological properties, bioavailability, and potential therapeutic applications.

      Industry: Evaluating its use in the synthesis of pharmaceuticals or other valuable chemicals.

  • Mechanism of Action

    • The precise mechanism by which 3-Hydroxy-2-(nicotinamido)propanoic acid exerts its effects remains unknown.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Key Observations:

    HNPA vs. In contrast, HNPA’s pyridine ring enables metal coordination, critical for luminescence .

    Fluorinated Analogs: The trifluoroacetamido group in (2S)-3-Hydroxy-2-(trifluoroacetamido)propanoic acid introduces electron-withdrawing effects, improving stability in medicinal chemistry applications .

    Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., trimethoxyphenyl in ) exhibit higher lipophilicity, favoring membrane permeability in bioactive contexts. HNPA’s pyridine ring balances hydrophilicity and coordination capacity.

    HNPA in Materials Science

    HNPA’s integration into mesoporous silica (Tb-L-MCM-41) results in a 15–20% reduction in pore volume and surface area due to Tb³⁺ complexation within the framework . The material emits green light (λ = 545 nm) under UV excitation, characteristic of Tb³⁺ transitions.

    Pharmaceutical Derivatives

    • (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid: Used as a tosyl-protected serine derivative in peptide synthesis .
    • 3-Hydroxy-2-(methylamino)propanoic acid: Acts as a β-methylserine analog, studied for its role in amino acid transport mechanisms .

    Fluorinated and Methoxylated Analogs

    • (2S)-3-Hydroxy-2-(trifluoroacetamido)propanoic acid: Employed in proteomics due to its resistance to enzymatic degradation .

    Biological Activity

    HDAC Inhibition

    3-Hydroxy-2-(nicotinamido)propanoic acid and its derivatives have shown potential as histone deacetylase inhibitors (HDACIs) . A series of 24 compounds based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for their antiproliferative and apoptotic activity.

    Key Findings:

    • 12 out of 24 compounds showed inhibitory actions on HCT-116 colon cancer cells
    • IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL
    • Compounds 7a and 7g exhibited the highest inhibitory activity (IC50 = 0.12 mg/mL)
    • Compound 7d showed the lowest inhibitory activity (IC50 = 0.81 mg/mL)

    NNMT Inhibition

    While not directly related to this compound, research on nicotinamide-N-methyltransferase (NNMT) inhibitors provides insights into the potential biological activity of structurally similar compounds .

    Inhibitor Potency:

    • Compound 1: IC50(hNNMT) = 0.26 μM
    • Compound 2: IC50(hNNMT) = 1.6 μM
    • Compound 3: IC50(hNNMT) = 0.18 μM

    Antiproliferative Activity

    The study on HDAC inhibitors revealed that this compound derivatives exhibit selective antiproliferative effects on cancer cells .

    Observations:

    • Compounds showed specific inhibitory action on cancerous cells (HCT-116) but not on normal, non-cancerous cells (HEK-293)
    • DAPI staining revealed loss of nuclear integrity in treated cancer cells

    Signaling Pathway Interaction

    The compounds were found to potentially act through the HSP90 and TRAP1 mediated signaling pathways .

    Notable Results:

    • Compounds 7a and 7g showed the highest selectivity for TRAP1, explaining their superior activity

    Structure-Activity Relationship

    The biological activity of this compound and its derivatives is influenced by structural modifications:

    • Substitution patterns on the aromatic ring affect activity
    • The presence of specific functional groups (e.g., hydroxyl, nicotinamido) contributes to the compound's biological properties
    • Modifications to the carbon chain length and branching can alter potency and selectivity

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